2-(3-Chloro-phenyl)-5-methyl-1h-benzoimidazole
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Overview
Description
2-(3-Chlorophenyl)-5-methyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, which is known for its diverse pharmacological properties. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry due to their broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-methyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 3-chlorobenzaldehyde under acidic conditions. This reaction forms the benzimidazole ring through a cyclization process. The reaction is often carried out in the presence of a catalyst such as polyphosphoric acid or a Lewis acid like zinc chloride .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of microwave irradiation to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
2-(3-Chlorophenyl)-5-methyl-1H-benzo[d]imidazole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with DNA and RNA, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the chlorine and methyl groups, resulting in different biological activities.
2-(4-Chlorophenyl)-1H-benzo[d]imidazole: Similar structure but with the chlorine atom in a different position, leading to variations in reactivity and biological effects.
Uniqueness
2-(3-Chlorophenyl)-5-methyl-1H-benzo[d]imidazole is unique due to the presence of both chlorine and methyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C14H11ClN2 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C14H11ClN2/c1-9-5-6-12-13(7-9)17-14(16-12)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,16,17) |
InChI Key |
MSUKFERSNAUONG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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